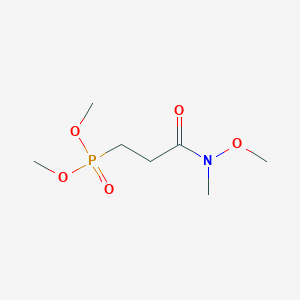
Dimethyl 2-(N-methoxy-N-methylcarbamoyl)ethyl phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-(N-methoxy-N-methylcarbamoyl)ethyl phosphonate is a chemical compound with the molecular formula C7H16NO5P. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a phosphonate group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-(N-methoxy-N-methylcarbamoyl)ethyl phosphonate can be synthesized through various methods. One common approach involves the reaction of dimethyl (2-hydroxyethyl)phosphonate with methacryloyl chloride in the presence of triethylamine in dichloromethane . The resulting product is then isolated by distillation under vacuum at 85°C . Another method involves the methanolysis of acid derivatives using bromotrimethylsilane and methanol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(N-methoxy-N-methylcarbamoyl)ethyl phosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: Substitution reactions involving halides or other nucleophiles can lead to the formation of various phosphonate esters.
Common Reagents and Conditions
Common reagents used in these reactions include bromotrimethylsilane, methanol, triethylamine, and various halides. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane .
Major Products
The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and various phosphonate esters .
Scientific Research Applications
Dimethyl 2-(N-methoxy-N-methylcarbamoyl)ethyl phosphonate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Dimethyl 2-(N-methoxy-N-methylcarbamoyl)ethyl phosphonate involves its interaction with various molecular targets and pathways. The phosphonate group can form strong bonds with metal ions, making it effective in applications like corrosion inhibition and metal binding . In biological systems, its interactions with proteins and other biomolecules contribute to its biocompatibility and effectiveness in medical applications .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl (2-hydroxyethyl)phosphonate
- Dimethyl [(2-methacryloyloxy)ethyl]phosphonate
- Phosphonic acid derivatives
Uniqueness
Dimethyl 2-(N-methoxy-N-methylcarbamoyl)ethyl phosphonate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Its ability to form strong bonds with metals and its biocompatibility make it particularly valuable in both industrial and medical applications .
Properties
Molecular Formula |
C7H16NO5P |
|---|---|
Molecular Weight |
225.18 g/mol |
IUPAC Name |
3-dimethoxyphosphoryl-N-methoxy-N-methylpropanamide |
InChI |
InChI=1S/C7H16NO5P/c1-8(11-2)7(9)5-6-14(10,12-3)13-4/h5-6H2,1-4H3 |
InChI Key |
CBFNUFKBRIVNLN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)CCP(=O)(OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















